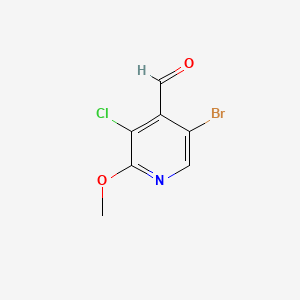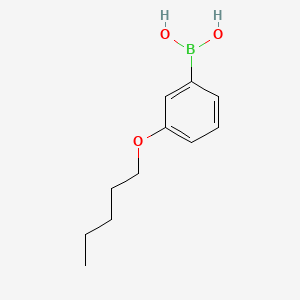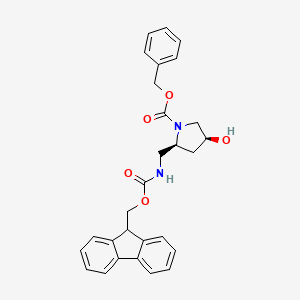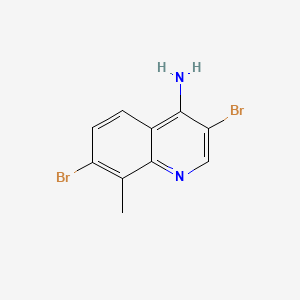
邻苯二甲酸二异丁酯-d4
描述
Diisobutyl Phthalate-d4 (DIBP-d4) is a variant of Diisobutyl Phthalate (DIBP), which is a phthalate ester . It is manufactured by esterifying phthalic anhydride and isobutanol in the presence of sulfuric acid . DIBP is an oily, colorless liquid with a slight ester odor, denser than water, and insoluble in water . It is used as a plasticizer due to its excellent thermal and light stability .
Synthesis Analysis
DIBP-d4 is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct of this reaction .
Molecular Structure Analysis
The empirical formula of DIBP-d4 is C16D4H18O4 . The molecular weight is 282.37 . The structure of DIBP-d4 is similar to that of DIBP, but with deuterium (D) replacing some of the hydrogen atoms .
Chemical Reactions Analysis
DIBP can undergo hydrolysis, resulting in the formation of the hydrolytic monoester monoisobutyl phthalate (MIBP) . The second order hydrolysis rate constant of DIBP was found to be 0.0014 ± 0.0002 M61.s61 .
Physical And Chemical Properties Analysis
DIBP is an oily, colorless liquid with a slight ester odor . It is denser than water and insoluble in water . It has a boiling point of 320 °C and a melting point of -37 °C . The solubility of DIBP in water is 1 mg/L at 20 °C .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Diisobutyl Phthalate-d4:
Environmental Bioremediation
Diisobutyl Phthalate-d4 is used in environmental bioremediation research to study the degradation pathways of phthalates. Researchers employ isotopically labeled compounds like Diisobutyl Phthalate-d4 to trace the breakdown products and understand the microbial processes involved in the degradation of phthalates in contaminated environments . This helps in developing effective bioremediation strategies to mitigate pollution caused by plasticizers.
Analytical Chemistry
In analytical chemistry, Diisobutyl Phthalate-d4 serves as an internal standard for the quantification of phthalates in various samples. Its isotopic labeling allows for precise and accurate measurements using techniques such as gas chromatography-mass spectrometry (GC-MS). This application is crucial for monitoring phthalate contamination in environmental, biological, and industrial samples .
Toxicological Studies
Diisobutyl Phthalate-d4 is utilized in toxicological studies to investigate the metabolic pathways and toxicokinetics of phthalates in living organisms. By using the deuterated compound, researchers can differentiate between the parent compound and its metabolites, providing insights into the potential health risks associated with phthalate exposure . This information is vital for risk assessment and regulatory purposes.
Pharmaceutical Research
In pharmaceutical research, Diisobutyl Phthalate-d4 is used to study the interaction of phthalates with drug delivery systems. Researchers explore how phthalates, as excipients, affect the stability, release, and bioavailability of active pharmaceutical ingredients. This helps in optimizing drug formulations and ensuring their safety and efficacy .
Material Science
Diisobutyl Phthalate-d4 is employed in material science research to investigate the migration and diffusion of plasticizers in polymers. By incorporating the labeled compound into polymer matrices, scientists can study the mechanisms of plasticizer migration and its impact on the mechanical and thermal properties of materials. This knowledge is essential for developing safer and more durable plastic products .
Food Safety
In food safety research, Diisobutyl Phthalate-d4 is used to assess the migration of phthalates from packaging materials into food products. The labeled compound helps in tracing the extent of contamination and understanding the factors influencing phthalate migration. This application is critical for ensuring the safety of food packaging materials and protecting public health .
Biochemical Research
Diisobutyl Phthalate-d4 is used in biochemical research to study the enzymatic degradation of phthalates. Researchers use the labeled compound to investigate the activity of specific enzymes involved in the breakdown of phthalates, providing insights into the biochemical pathways and potential biotechnological applications for phthalate degradation .
Environmental Monitoring
In environmental monitoring, Diisobutyl Phthalate-d4 is used as a tracer to study the fate and transport of phthalates in various ecosystems. By tracking the labeled compound, researchers can understand the distribution, persistence, and transformation of phthalates in soil, water, and air. This information is crucial for assessing the environmental impact of phthalate pollution and developing mitigation strategies .
Development of a whole-cell biocatalyst for diisobutyl phthalate degradation Diisobutyl phthalate-3,4,5,6-d4 D 98atom Development of Chemiluminescent ELISA for Detection of Diisobutyl Phthalate Human risk assessment of di-isobutyl phthalate through the application Hazards of diisobutyl phthalate (DIBP) exposure
安全和危害
DIBP may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is combustible at high temperatures and may release carbon monoxide, carbon dioxide, and other potentially toxic fumes or gases when heated to decomposition . It is recommended to avoid heat, open flames, and other potential sources of ignition .
属性
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl Phthalate-d4 | |
CAS RN |
358730-88-8 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

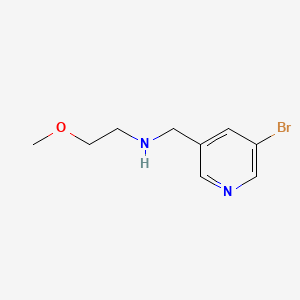
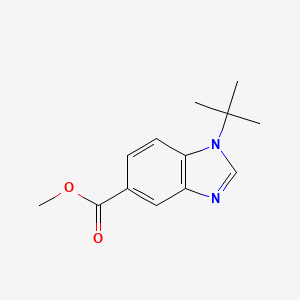
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
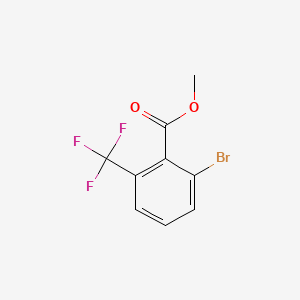

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
